

A Comparative Guide to Dimethylaminoparthenolide and Other Canonical NF- κ B Pathway Inhibitors

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Compound of Interest

Compound Name: Dimethylaminoparthenolide

Cat. No.: B600184

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Dimethylaminoparthenolide** (DMAPT) with other common inhibitors of the canonical NF- κ B pathway, focusing on their specificity and performance. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for your research needs.

Introduction to Canonical NF- κ B Inhibition

The canonical NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response, immune regulation, and cell survival. Its dysregulation is implicated in numerous diseases, including chronic inflammatory disorders and cancer. This has made the pathway a prime target for therapeutic intervention. The key event in canonical NF- κ B activation is the phosphorylation and subsequent degradation of the inhibitor of NF- κ B alpha (I κ B α), which is mediated by the I κ B kinase (IKK) complex, primarily its IKK β subunit. This allows the p50/p65 (RelA) heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.

This guide focuses on **Dimethylaminoparthenolide** (DMAPT), a water-soluble analogue of parthenolide, and compares its specificity for the canonical NF- κ B pathway with two other widely used inhibitors: BAY 11-7082 and SC75741.

Inhibitor Performance Comparison

The following tables summarize the available quantitative data for DMAPT, BAY 11-7082, and SC75741, focusing on their potency against their primary targets in the canonical NF- κ B pathway and any known off-target effects.

Table 1: Potency of NF- κ B Inhibitors

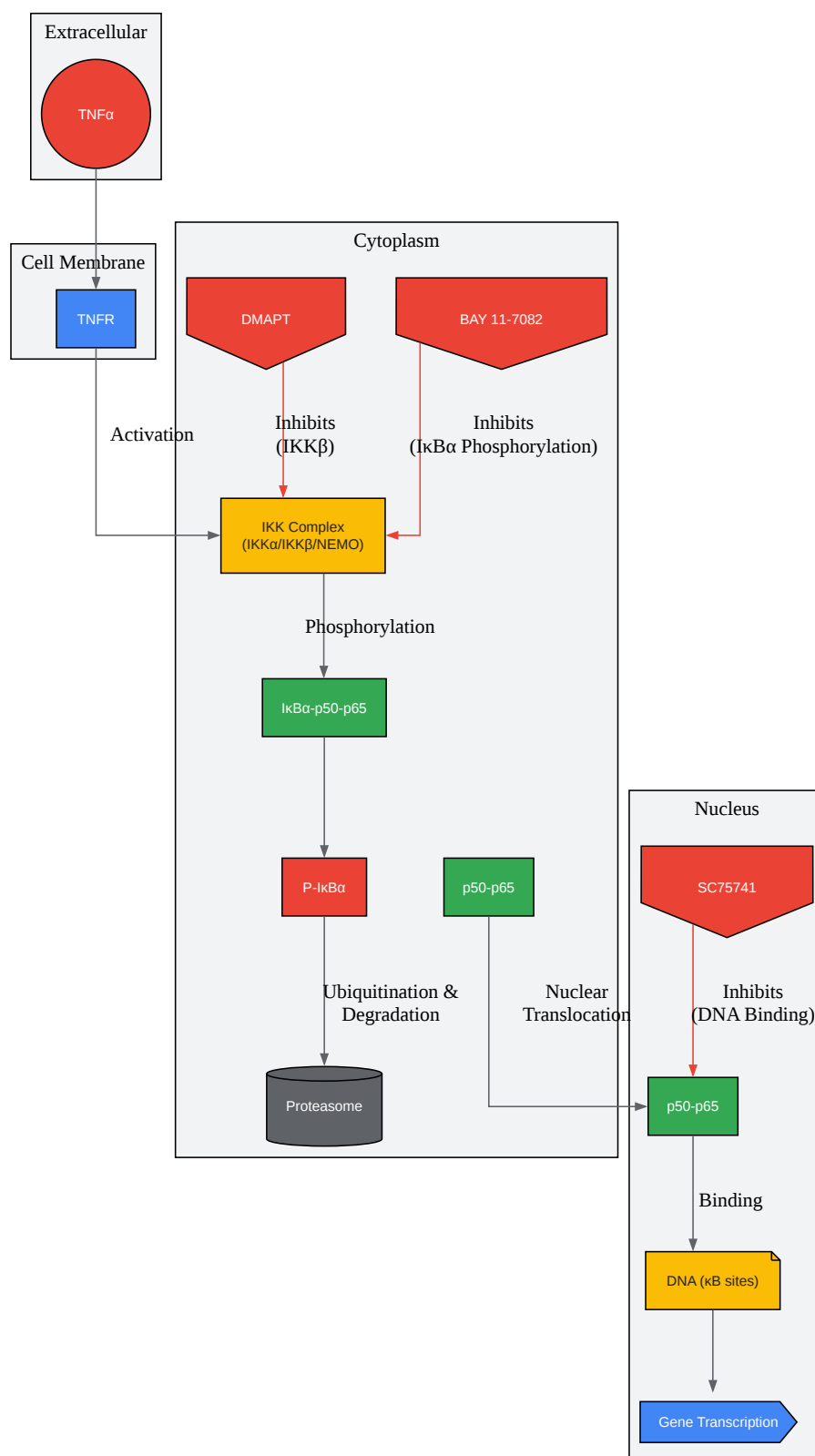
Inhibitor	Primary Target	IC50	Assay Type
Dimethylaminoparthenolide (DMAPT)	IKK β	Not explicitly found	In vitro kinase assay (based on parthenolide)[1]
BAY 11-7082	I κ B α Phosphorylation	10 μ M	Cellular assay (TNF- α -induced)[2][3][4]
IKK β	Inhibition observed	Cellular assay (LPS/IL-1-stimulated) [4]	
SC75741	p65	200 nM	Not specified[5]

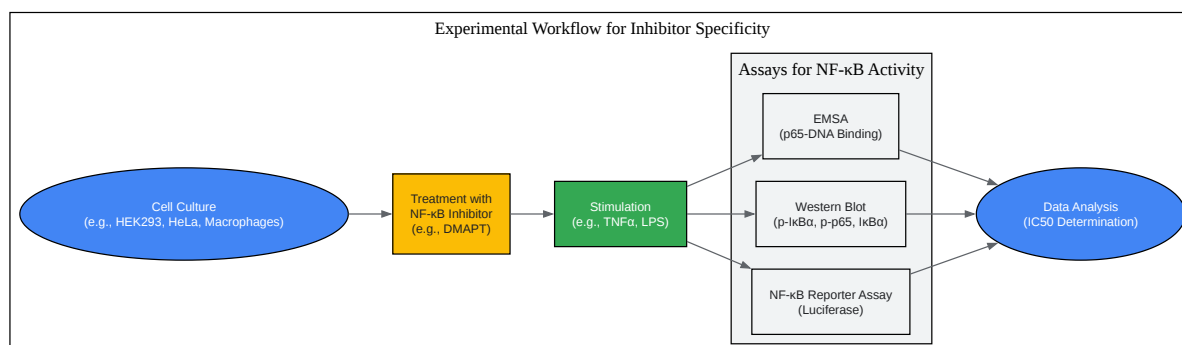
Table 2: Known Off-Target Effects

Inhibitor	Off-Target	IC50	Notes
Dimethylaminoparthenolide (DMAPT)	Not explicitly found	-	Further screening required to determine specificity.
BAY 11-7082	USP7	0.19 μ M	Deubiquitinating enzyme[2][3]
USP21	0.96 μ M	Deubiquitinating enzyme[2][3]	
NLRP3 Inflammasome	Inhibition observed	Independent of NF- κ B inhibition[6]	
Protein Tyrosine Phosphatases (PTPs)	Inhibition observed	Broad-spectrum activity suggested[1]	
Other Kinases	Inhibition observed	Broad-spectrum activity against various kinases[1]	
SC75741	Not explicitly found	-	Further screening required to determine specificity.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the points of intervention of these inhibitors and the common experimental approaches to validate their activity, the following diagrams are provided.





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